An In-Depth Technical Guide to 25H-NBOH Hydrochloride (CAS Number: 2595087-21-9)
An In-Depth Technical Guide to 25H-NBOH Hydrochloride (CAS Number: 2595087-21-9)
A Note on CAS Number: Initial research may reveal conflicting CAS numbers for 25H-NBOH hydrochloride. For the purpose of this guide, we will use 2595087-21-9 , which is assigned by major chemical suppliers to the hydrochloride salt form of 25H-NBOH. The user-provided CAS number, 1539266-17-5, may refer to a different salt or freebase form, or may be an older or less common identifier.
Introduction
25H-NBOH hydrochloride is a potent and selective agonist for the serotonin 5-HT2A receptor, belonging to the N-benzylphenethylamine class of compounds. It is a derivative of the phenethylamine 2C-H and is structurally related to the more widely known NBOMe series of psychoactive substances. Due to its high affinity and selectivity for the 5-HT2A receptor, 25H-NBOH is a valuable research tool for investigating the role of this receptor in various physiological and pathological processes, including neurotransmission, cognition, and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, analytical methods, and safety considerations for 25H-NBOH hydrochloride, intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
25H-NBOH hydrochloride is a crystalline solid at room temperature. Its chemical structure consists of a 2,5-dimethoxyphenethylamine backbone with a 2-hydroxybenzyl group attached to the amine.
| Property | Value | Source |
| Chemical Name | 2-[[[2-(2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride | [1] |
| Molecular Formula | C₁₇H₂₂ClNO₃ | [1] |
| Molecular Weight | 323.8 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (20 mg/ml). Sparingly soluble in aqueous buffers. | [1] |
| Storage Temperature | -20°C for long-term storage. | [2] |
| Stability | Stable for at least 5 years when stored properly at -20°C. | [1] |
Synthesis
The synthesis of 25H-NBOH hydrochloride is typically achieved through a reductive amination reaction between 2-(2,5-dimethoxyphenyl)ethan-1-amine (2C-H) and salicylaldehyde. This method provides a straightforward and efficient route to the target compound.[3]
Experimental Protocol: Synthesis of 25H-NBOH Hydrochloride
Materials:
-
2-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride (2C-H HCl)
-
Salicylaldehyde
-
Triethylamine (Et₃N)
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
1 M Citric acid solution
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether or isopropanol)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, suspend 2-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride (1.0 eq) in ethanol. Add triethylamine (1.1 eq) to liberate the free base. To this mixture, add salicylaldehyde (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once the imine formation is complete, cool the reaction mixture to 0°C in an ice bath. Carefully add sodium borohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of 1 M citric acid solution until the effervescence ceases. Remove the ethanol under reduced pressure. Partition the residue between dichloromethane and water. Adjust the pH of the aqueous layer to 8-9 with a saturated sodium carbonate solution.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice more with dichloromethane. Combine the organic extracts and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 25H-NBOH freebase.
-
Salt Formation: Dissolve the crude freebase in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same solvent dropwise with stirring until precipitation is complete.
-
Purification: Collect the precipitated 25H-NBOH hydrochloride by filtration, wash with cold solvent, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain a crystalline solid.[4]
Analytical Methods
The analysis of 25H-NBOH hydrochloride requires sensitive and specific analytical techniques due to its high potency and potential for thermal degradation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis of psychoactive substances. However, NBOH compounds, including 25H-NBOH, are known to be thermolabile and can degrade in the hot GC injection port, primarily to the corresponding 2C-phenethylamine (2C-H in this case). [5]This can lead to misidentification.
Considerations for GC-MS Analysis:
-
Derivatization: To prevent thermal degradation, derivatization of the hydroxyl and secondary amine groups is often necessary. Acetic anhydride or other acetylating agents can be used to form more stable derivatives. [6]* Method Optimization: Using shorter GC columns and higher carrier gas flow rates can reduce the residence time of the analyte in the heated zones, minimizing degradation. [5]* Interpretation: Analysts should be aware of the potential for thermal degradation and look for the presence of both the parent compound (if any survives) and its degradation products in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the analysis of 25H-NBOH and other NBOH compounds as it avoids the high temperatures associated with GC. This technique offers high sensitivity and selectivity.
Typical LC-MS/MS Parameters:
-
Chromatography: Reversed-phase chromatography using a C8 or C18 column is typically employed.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated molecular ions [M+H]⁺.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions. For 25H-NBOH, the precursor ion would be the protonated molecule, and product ions would result from fragmentation of the N-benzyl bond and other characteristic cleavages.
Example LC-MS/MS Method (adapted from methods for related compounds): [7]
-
Column: Luna 3μ C8(2) 100Å, 100 x 2.0 mm
-
Mobile Phase A: 10 mM Ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic content.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 10 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions: Specific transitions for 25H-NBOH would need to be determined by infusing a standard solution.
Metabolism
The in vitro metabolism of 25H-NBOH has been investigated using human liver microsomes. The major biotransformations include: [8]
-
O-demethylation: Removal of one or both of the methoxy groups on the phenethylamine ring.
-
Hydroxylation: Addition of a hydroxyl group to the aromatic rings or the ethyl side chain.
-
N-dealkylation (N-dehydroxybenzylation): Cleavage of the N-benzyl bond to yield 2C-H.
-
Oxidative transformations: Oxidation to form ketone and carboxylate metabolites.
-
Glucuronidation: Conjugation with glucuronic acid, a phase II metabolic reaction.
The major metabolites recommended as biomarkers for 25H-NBOH intake are a hydroxylated metabolite (H5), a demethylated metabolite (H2-1), and the N-dealkylated product 2C-H (H1). [8]
Toxicology and Safety
25H-NBOH hydrochloride is a highly potent psychoactive substance and should be handled with extreme caution by trained personnel in a controlled laboratory setting.
Toxicological Profile
-
In Vitro and In Vivo Studies: Studies in zebrafish embryos have shown that 25H-NBOH can induce developmental abnormalities and mortality at high concentrations. Research using organotypic hippocampal cultures has indicated potential neurotoxic effects, including a reduction in the density of mature neurons.
-
Human Toxicity: Due to its high potency, the risk of overdose is significant. The toxicological properties in humans have not been formally studied, but adverse effects associated with other potent 5-HT2A agonists include cardiovascular and neurological complications.
Safe Handling Procedures
As a highly potent active pharmaceutical ingredient (HPAPI), strict safety protocols must be followed when handling 25H-NBOH hydrochloride.
Engineering Controls:
-
Containment: All handling of the solid material should be performed in a containment system such as a glove box or a fume hood with appropriate filtration (e.g., HEPA filters).
-
Ventilation: The laboratory should have adequate ventilation with negative pressure relative to surrounding areas to prevent the escape of airborne particles. [5] Personal Protective Equipment (PPE):
-
Gloves: Double gloving with chemically resistant gloves is recommended.
-
Gown: A dedicated lab coat or disposable gown should be worn.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Respiratory Protection: For operations with a risk of aerosolization outside of a primary containment system, a powered air-purifying respirator (PAPR) should be used.
Decontamination and Waste Disposal:
-
Decontamination: All surfaces and equipment should be decontaminated after use. A validated cleaning procedure should be in place.
-
Waste Disposal: All contaminated materials (gloves, gowns, vials, etc.) should be disposed of as hazardous waste in accordance with institutional and local regulations.
Research Applications
Given its high potency and selectivity for the 5-HT2A receptor, 25H-NBOH hydrochloride is a valuable tool for a variety of research applications:
-
Neuroscience Research: Investigating the role of the 5-HT2A receptor in cognitive processes, learning, and memory.
-
Pharmacological Studies: Serving as a reference compound in the development of new 5-HT2A receptor ligands, including potential therapeutics for psychiatric disorders.
-
In Vivo Imaging: Radiolabeled analogs of NBOH compounds have been explored as potential PET tracers for imaging 5-HT2A receptors in the brain.
-
Toxicology and Forensic Science: As an analytical reference standard for the identification and quantification of this compound in seized materials and biological samples. [1]
Conclusion
25H-NBOH hydrochloride is a potent and selective 5-HT2A receptor agonist with significant potential as a research tool. Its synthesis is achievable through standard organic chemistry techniques, and its pharmacological profile makes it ideal for probing the intricacies of the serotonergic system. However, its high potency necessitates stringent safety precautions during handling, and its analysis requires sensitive and specific methods like LC-MS/MS to avoid issues with thermal degradation. This guide provides a foundational understanding of the key technical aspects of 25H-NBOH hydrochloride to aid researchers in its safe and effective use in a laboratory setting.
References
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- Jensen, A. A., Hentzer, M., Leth-Petersen, S., Bundgaard, C., & Kristensen, J. L. (2026). Improved synthesis and physicochemical characterization of the selective serotonin 2A receptor agonist 25CN-NBOH. Beilstein Journal of Organic Chemistry, 22, 11-19.
- Barros, W. A. de, Queiroz, M. P., da Silva Neto, L., Borges, G. M., Martins, F. T., & de Fátima, Â. (2021). Synthesis of 25X-BOMes and 25X-NBOHs (X = H, I, Br) for pharmacological studies and as reference standards for forensic purposes. Tetrahedron Letters, 66, 152804.
- Barros, W. A. de, Queiroz, M. P., da Silva Neto, L., Borges, G. M., Martins, F. T., & de Fátima, Â. (2021). Synthesis of 25X-BOMes and 25X-NBOHs (X = H, I, Br) for pharmacological studies and as reference standards for forensic purposes. Tetrahedron Letters, 66, 152804.
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